molecular formula C21H22Cl2FN5O B10795807 Crizotinib-d5

Crizotinib-d5

Cat. No.: B10795807
M. Wt: 455.4 g/mol
InChI Key: KTEIFNKAUNYNJU-LJIFSARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crizotinib-d5 is a deuterated form of Crizotinib, a receptor tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. The deuterated version, this compound, is often used in scientific research as an internal standard for the quantification of Crizotinib in various analytical methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Crizotinib-d5 involves the incorporation of deuterium atoms into the Crizotinib molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The key steps involve the asymmetric reduction of acetophenone to obtain the desired intermediate, followed by a series of reactions including Mitsunobu reaction and reduction in the presence of iron or nickel catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions: Crizotinib-d5 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .

Scientific Research Applications

Crizotinib-d5 is extensively used in scientific research for various applications:

Mechanism of Action

Crizotinib-d5, like Crizotinib, functions as a receptor tyrosine kinase inhibitor. It targets multiple kinases, including anaplastic lymphoma kinase, hepatocyte growth factor receptor, and ROS1. By competitively binding within the ATP-binding pocket of these kinases, this compound inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness of Crizotinib-d5: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not easily achievable with non-deuterated analogs .

Properties

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-LJIFSARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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